![molecular formula C24H54N8O3 B14499685 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane CAS No. 64819-97-2](/img/structure/B14499685.png)
7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[111111]pentatriacontane is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of smaller cyclic intermediates, which are then linked together through a series of condensation reactions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes makes it useful in studying biological systems and enzyme interactions.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes. The compound’s unique structure allows it to bind selectively to specific targets, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1,4,10-Trioxa-7,13-diazacyclopentadecane
- 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane
Comparison: Compared to these similar compounds, 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane is unique due to its larger and more complex bicyclic structure. This complexity allows for more diverse interactions and applications, particularly in forming stable metal complexes and studying intricate biological systems.
Propriétés
Numéro CAS |
64819-97-2 |
|---|---|
Formule moléculaire |
C24H54N8O3 |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
7,19,30-trioxa-1,4,10,13,16,22,27,33-octazabicyclo[11.11.11]pentatriacontane |
InChI |
InChI=1S/C24H54N8O3/c1-13-31-14-2-26-9-21-34-23-11-29-5-17-32(16-4-28-8-20-33-19-7-25-1)18-6-30-12-24-35-22-10-27-3-15-31/h25-30H,1-24H2 |
Clé InChI |
WYVALDYRYFQCEI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCNCCOCCNCCN(CCNCCOCCN1)CCNCCOCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
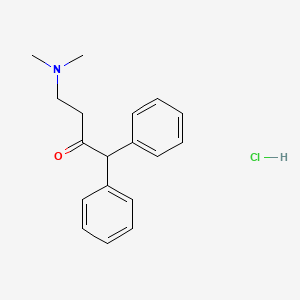

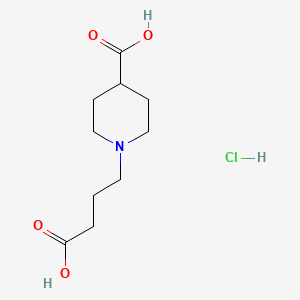
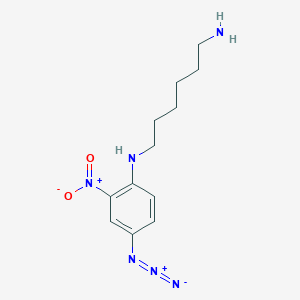


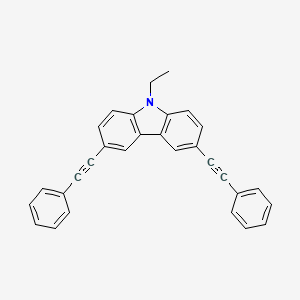
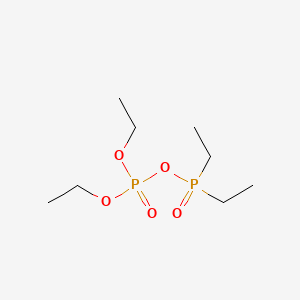
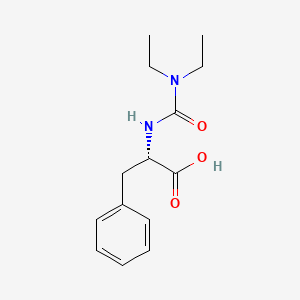
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
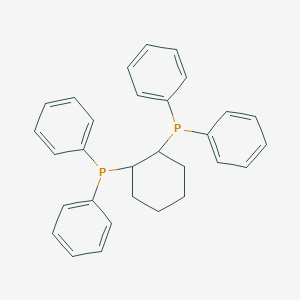
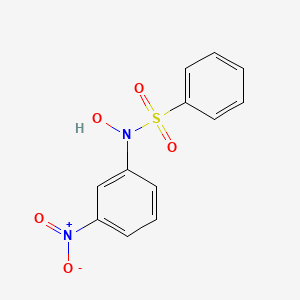
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
